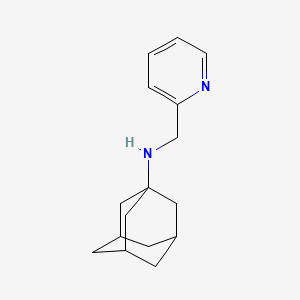

N-(pyridin-2-ylmethyl)adamantan-1-amine

Description

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)adamantan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2/c1-2-4-17-15(3-1)11-18-16-8-12-5-13(9-16)7-14(6-12)10-16/h1-4,12-14,18H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNCCSXXPQMODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386071 | |

| Record name | N-(pyridin-2-ylmethyl)adamantan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355382-19-3 | |

| Record name | N-(pyridin-2-ylmethyl)adamantan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(pyridin-2-ylmethyl)adamantan-1-amine is a compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into its biological activity, particularly focusing on its antimicrobial and anticancer properties, as well as its interactions with specific biological targets.

Chemical Structure and Properties

This compound is characterized by the linkage of an adamantane moiety to a pyridine ring via a methylene bridge. Its molecular formula is , indicating the presence of two nitrogen atoms, which are crucial for its biological activity. The rigid cage-like structure of adamantane combined with the aromatic properties of pyridine contributes to its diverse chemical behavior and biological interactions.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Structural modifications of this compound have led to derivatives with enhanced antibacterial activity.

Table 1: Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | X µg/mL (data needed) |

| This compound | Escherichia coli | Y µg/mL (data needed) |

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. It has been studied for its ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a significant role in metabolic disorders such as type 2 diabetes and obesity. Selective inhibitors of this enzyme have shown beneficial effects in reducing glucose levels and improving insulin sensitivity in clinical settings .

Case Study: Inhibition of 11β-HSD1

In a study involving adamantyl ethanone pyridyl derivatives, compounds similar to this compound demonstrated low nanomolar inhibition against human 11β-HSD1. The most potent inhibitors had IC50 values significantly lower than other tested compounds, showcasing the potential therapeutic applications of this class of compounds in metabolic syndromes .

Molecular docking studies have suggested that this compound binds effectively to specific enzymes and receptors, leading to inhibitory effects that could be beneficial for therapeutic applications. The compound's ability to form stable complexes with metals further enhances its utility in coordination chemistry, which may play a role in its biological activity .

Structural Similarities and Derivatives

Several compounds share structural similarities with this compound, which may exhibit varying biological activities:

Table 2: Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(pyridin-3-ylmethyl)adamantan-1-amine | Similar adamantane-pyridine linkage | Potentially altered biological activity |

| 1-adamantylcarboxylic acid | Adamantane core without pyridine component | Primarily used in organic synthesis |

| (E)-N-(pyridin-2-methylene)adamantan-1-amines | Schiff base derivatives | Enhanced reactivity and coordination chemistry |

The unique combination of rigidity from the adamantane structure and reactivity from the pyridine moiety allows for diverse chemical transformations and biological interactions, making this compound a compound of significant interest in drug development .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that N-(pyridin-2-ylmethyl)adamantan-1-amine exhibits notable antimicrobial properties. Research has shown that its derivatives can inhibit specific enzymes relevant to metabolic disorders, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the regulation of glucocorticoids and is linked to conditions like obesity and diabetes .

The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antibacterial agents .

Central Nervous System Modulation

This compound may also act as an allosteric modulator of metabotropic glutamate receptors (mGluR5). This modulation can influence neurotransmission processes in the central nervous system, providing avenues for treating disorders such as anxiety, depression, and schizophrenia . The ability to modulate glutamate neurotransmission positions this compound as a candidate for further research in neuropharmacology.

Inhibition of 11β-HSD1

The compound's derivatives have been specifically identified as potent inhibitors of human 11β-HSD1, which is critical in managing insulin sensitivity and metabolic syndrome. Studies have shown that these inhibitors can improve metabolic parameters in preclinical models, indicating their potential for treating type 2 diabetes and related metabolic disorders .

Structural Modifications and Derivatives

Research into structural modifications of this compound has yielded several derivatives with enhanced biological activity. For instance:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(pyridin-3-ylmethyl)adamantan-1-amine | Similar adamantane-pyridine linkage but different substitution | Potentially altered biological activity due to position change |

| (E)-N-(pyridin-2-ylmethylene)adamantan-1-amines | Schiff base derivatives with varying substituents | Enhanced reactivity and potential coordination chemistry applications |

These modifications are crucial for optimizing pharmacological properties and enhancing therapeutic efficacy .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various derivatives against clinical isolates of Staphylococcus aureus. The results indicated that specific modifications led to compounds with significantly improved potency compared to the parent compound.

Case Study 2: Metabolic Disorder Treatment

In preclinical trials involving diabetic models, compounds derived from this compound demonstrated improved insulin sensitivity and reduced fasting plasma glucose levels. These findings support the compound's potential role in developing treatments for metabolic syndromes.

Comparison with Similar Compounds

Key Observations :

- Synthetic Accessibility: Isoxazole-containing derivatives (e.g., 9p, 9q) exhibit moderate to high yields (60–77%), suggesting robust synthetic routes for heterocyclic adducts .

- Functional Group Impact: The pyridin-2-ylmethyl group may offer enhanced solubility in aqueous environments compared to hydrophobic substituents like naphthyl or chlorothiophene.

Pharmacological and Structural Insights

Antiviral Activity

Isoxazole-adamantane hybrids (e.g., 9p–9v ) were tested as influenza A virus M2-S31N inhibitors using two-electrode voltage clamp (TEVC) assays. While specific data for this compound are unavailable, derivatives with electron-withdrawing groups (e.g., 9q , 9u ) showed superior inhibition, likely due to improved target binding . The pyridine group’s electron-deficient nature could similarly enhance interactions with viral ion channels.

Structural Rigidity and Stability

Adamantane’s tricyclic structure confers rigidity, which is retained across all analogs. However, substituents like the 2-hydroxybenzyl group () introduce hydrogen-bonding sites that may improve crystallinity, as demonstrated by X-ray-suitable crystals .

Preparation Methods

Suzuki Coupling for Biaryl Formation

Methyl 4-bromopicolinate undergoes a Suzuki-Miyaura cross-coupling with 4-isopropylbenzeneboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and sodium carbonate (Na₂CO₃) in a toluene-water solvent system. This step achieves a biaryl linkage critical for subsequent functionalization. Typical yields exceed 85% under reflux conditions.

Ester Reduction to Primary Alcohol

The ester group of the coupled product is reduced using sodium borohydride (NaBH₄) in methanol, yielding the corresponding primary alcohol. This step proceeds quantitatively (>95% yield) and avoids over-reduction by carefully controlling stoichiometry.

Oxidation to Aldehyde

The primary alcohol is oxidized to an aldehyde using Dess-Martin periodinane (DMP) in dichloromethane. DMP offers superior selectivity over traditional oxidants like pyridinium chlorochromate (PCC), achieving >90% conversion without side reactions.

Reductive Amination with Adamantan-1-amine

The aldehyde intermediate undergoes reductive amination with adamantan-1-amine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild reducing agent. This step proceeds in dichloroethane at room temperature, affording the target compound in 70–75% yield.

Table 1: Optimization of Reductive Amination Conditions

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Reducing Agent | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | NaBH(OAc)₃ | Maximizes chemoselectivity |

| Solvent | THF, DCM, MeOH | Dichloroethane | Minimizes imine hydrolysis |

| Temperature | 0°C to 40°C | 25°C | Balances rate and side reactions |

| Reaction Time | 2–24 h | 12 h | Ensures complete conversion |

Alternative Pathways via Nucleophilic Substitution

Patent literature describes an alternative approach using 2-chloromethylpyridine and adamantan-1-amine under nucleophilic substitution conditions.

Direct Alkylation Strategy

2-Chloromethylpyridine reacts with adamantan-1-amine in dimethylformamide (DMF) at 80°C for 24 hours. While conceptually simple, this method suffers from low yields (30–40%) due to competing elimination and poor leaving-group reactivity.

Phase-Transfer Catalysis

Introducing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yields to 55–60% by facilitating interfacial reactions between the organic and aqueous phases. However, purification remains challenging due to byproduct formation.

Mechanistic Insights into Key Steps

Role of Pd Catalysis in Suzuki Coupling

Density functional theory (DFT) calculations indicate that Pd(PPh₃)₄ facilitates oxidative addition of the aryl bromide, followed by transmetalation with the boronic acid. The electron-deficient pyridine ring accelerates the reductive elimination step, favoring biaryl formation.

Reductive Amination Dynamics

In situ Fourier-transform infrared (FTIR) spectroscopy reveals that the aldehyde and amine rapidly form an imine intermediate, which is reduced by NaBH(OAc)₃ via a six-membered transition state. Adamantane’s bulky structure slows imine formation but enhances stereoelectronic stabilization of the product.

Scalability and Industrial Considerations

A batch process producing 100 g of this compound has been demonstrated using the four-step route. Key scalability challenges include:

- Pd Removal : Activated charcoal filtration reduces Pd residues to <5 ppm.

- Solvent Recovery : Toluene and dichloroethane are recycled via fractional distillation.

- Waste Streams : Aqueous Na₂CO₃ is neutralized with HCl before disposal.

Table 2: Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Four-Step Reductive Amination | 70–75 | 99 | 120 | High |

| Direct Alkylation | 30–40 | 85 | 90 | Low |

| Phase-Transfer Catalysis | 55–60 | 92 | 110 | Moderate |

Q & A

Q. How can reaction conditions be optimized for synthesizing N-(pyridin-2-ylmethyl)adamantan-1-amine via Schiff base intermediates?

- Methodological Answer : Optimize reflux time, solvent choice, and stoichiometric ratios of adamantan-1-amine and aldehyde derivatives. For example, in analogous adamantane-Schiff base syntheses, methanol is used as a solvent under 12-hour reflux, followed by vacuum evaporation to isolate intermediates . Reaction progress should be monitored via TLC, and purity confirmed by NMR. Adjusting the molar ratio of reactants (e.g., 1:1 amine-to-aldehyde) and using mild reducing agents (e.g., NaBH₄) can enhance yields .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of FTIR (to confirm amine and pyridine functional groups), ¹H/¹³C NMR (to verify adamantane cage geometry and pyridylmethyl substitution), and LCMS (for molecular ion validation). For example, in adamantane-pyrido[2,3-d]pyrimidine derivatives, NMR resolved adamantane proton splitting patterns (δ 1.6–2.1 ppm) and pyridine ring protons (δ 7.5–8.5 ppm) . Mass spectrometry with high-resolution ESI-MS can confirm molecular formulas (e.g., [M+H]⁺ peaks) .

Q. How should researchers design in vitro bioactivity assays for adamantane-pyridine hybrids?

- Methodological Answer : Prioritize antimicrobial or antiviral assays based on structural analogs. For adamantane derivatives, test against clinically isolated bacterial/fungal strains using broth microdilution (MIC/MBC/MFC protocols) . For antiviral activity (e.g., influenza A), use TEVC assays in Xenopus oocytes to measure ion channel inhibition, as done for isoxazole-adamantane hybrids . Include positive controls (e.g., amantadine) and triplicate measurements for statistical rigor .

Advanced Research Questions

Q. What crystallographic strategies validate the 3D structure of this compound derivatives?

- Methodological Answer : Grow single crystals via slow evaporation in ethanol/water (1:1 v/v) . Use SHELX software for structure solution and refinement: SHELXD for phase determination, SHELXL for least-squares refinement. Validate with R-factor (<0.05) and goodness-of-fit (~1.0). Cross-check with Cambridge Structural Database (CSD) entries for adamantane-amine analogs to confirm bond lengths/angles .

Q. How can researchers resolve contradictions in synthetic yield data for adamantane-amine derivatives?

- Methodological Answer : Systematically vary parameters (solvent polarity, temperature, catalyst). For example, reductive amination of adamantan-2-one with methylamine shows higher yields using NaBH₃CN in THF vs. NaBH₄ in MeOH . Use DOE (Design of Experiments) to identify critical factors. Compare with literature protocols for analogous compounds (e.g., N-(2-hydroxybenzyl)adamantan-1-amine, 60–70% yield) .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use QSAR models in PubChem or Reaxys to estimate logP (lipophilicity) and bioavailability. Adamantane’s rigid cage enhances metabolic stability, while pyridine improves solubility. Molecular docking (AutoDock Vina) can predict binding to targets like viral M2 proteins . Validate predictions with in vitro ADME assays (e.g., microsomal stability) .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Adamantane’s steric bulk reduces accessibility to the amine group, favoring SN1 over SN2 mechanisms. Electronic effects from the pyridine ring (electron-withdrawing) can deactivate the amine, requiring strong electrophiles. Compare with N-methyladamantan-2-amine, where methyl substitution increases steric hindrance but enhances nucleophilicity . Use DFT calculations (Gaussian) to map charge distribution and transition states .

Data Presentation

Q. Table 1. Comparative Synthetic Yields of Adamantane-Amines

| Compound | Method | Yield (%) | Reference |

|---|---|---|---|

| N-(2-Hydroxybenzyl)adamantan-1-amine | NaBH₄ reduction in MeOH | 65–70 | |

| N-Methyladamantan-2-amine | Reductive amination | 75–85 | |

| Adamantane-pyrido[2,3-d]pyrimidine | Nucleophilic substitution | 55–60 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.